![molecular formula C12H8N2 B14753223 Benzo[f][1,7]naphthyridine CAS No. 230-10-4](/img/structure/B14753223.png)
Benzo[f][1,7]naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[f][1,7]naphthyridine is a heterocyclic compound that consists of a fused ring system containing both benzene and naphthyridine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzo[f][1,7]naphthyridine can be synthesized through various synthetic routes. One common method involves a cascade process that includes the Ugi-3CR (Ugi three-component reaction) followed by an intramolecular aza-Diels-Alder cycloaddition and subsequent aromatization . This process typically uses tri-functional dienophile-containing ester-anilines, substituted benzaldehydes, and chain-ring tautomerizable 2-isocyano-1-morpholino-3-phenylpropan-1-one as starting reagents under mild conditions .
Industrial Production Methods
advancements in microwave-assisted synthesis and multicomponent reactions have shown promise for scaling up production .
Chemical Reactions Analysis
Types of Reactions
Benzo[f][1,7]naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the compound’s functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like POCl3 for chlorination, and bases like NaH for deprotonation . The reactions often occur under mild conditions, making them suitable for further functionalization .
Major Products Formed
The major products formed from these reactions include various substituted this compound derivatives, which can be further explored for their biological and chemical properties .
Scientific Research Applications
Benzo[f][1,7]naphthyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of benzo[f][1,7]naphthyridine and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives act as neurokinin receptor antagonists by binding to the receptor and inhibiting its activity . Others function as HIV integrase inhibitors by interfering with the enzyme’s ability to integrate viral DNA into the host genome .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to benzo[f][1,7]naphthyridine include other naphthyridine derivatives such as benzo[c][1,7]naphthyridine and 1,5-naphthyridine .
Uniqueness
This compound is unique due to its fused ring system, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and form diverse derivatives makes it a valuable compound for research and development .
Properties
CAS No. |
230-10-4 |
|---|---|
Molecular Formula |
C12H8N2 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
benzo[f][1,7]naphthyridine |
InChI |
InChI=1S/C12H8N2/c1-2-6-11-9(4-1)10-5-3-7-13-12(10)8-14-11/h1-8H |
InChI Key |
YESZJRASHAAFQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]quinoline](/img/structure/B14753145.png)
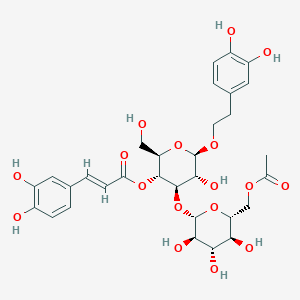

![N-[(1-Fluorocyclopropyl)carbonyl]-3-Methyl-L-Valyl-(4r)-4-Hydroxy-N-[4-(4-Methyl-1,3-Thiazol-5-Yl)benzyl]-L-Prolinamide](/img/structure/B14753163.png)
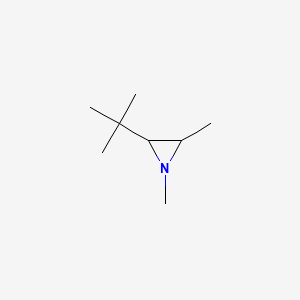
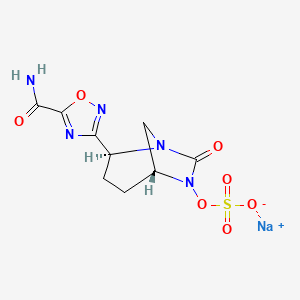
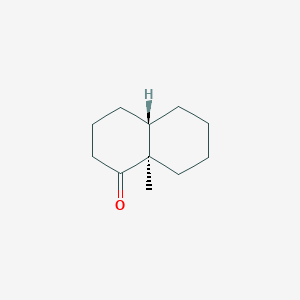
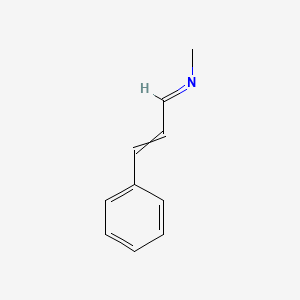
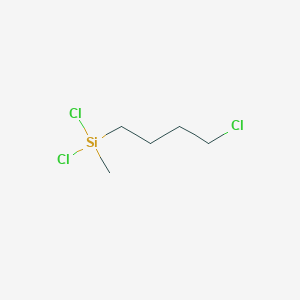
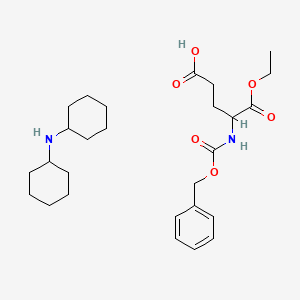
![Ethanone, 1-[1-[(difluoroboryl)oxy]-2-naphthalenyl]-](/img/structure/B14753211.png)
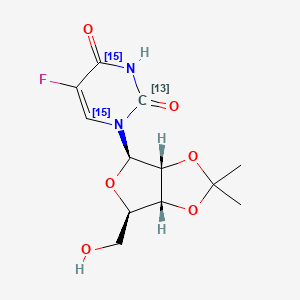
![1-[3-Butoxy-2,2-bis(butoxymethyl)propoxy]butane](/img/structure/B14753227.png)
![Glycine, N-[N-[(phenylmethoxy)carbonyl]-L-tyrosyl]-](/img/structure/B14753233.png)
